1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them attractive in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the generation of an azido radical from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which then adds to [1.1.1]propellane to form the desired product . The reaction conditions usually require mild temperatures and can be carried out in a variety of solvents.
Industrial Production Methods
Continuous flow processes, which have been developed for the synthesis of [1.1.1]propellane and its derivatives, could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane.
Cycloaddition Reactions: Triazole-containing bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane largely depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while offering improved solubility and metabolic stability . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres for ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives have been synthesized for different applications, including as liquid crystals and molecular rotors.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both azido and difluoro groups, which enhance its reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H11F2N3 |
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Molecular Weight |
235.23 g/mol |
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H11F2N3/c13-12(14)10(8-16-17-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
STNPUFYJQHHTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN=[N+]=[N-] |
Origin of Product |
United States |
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